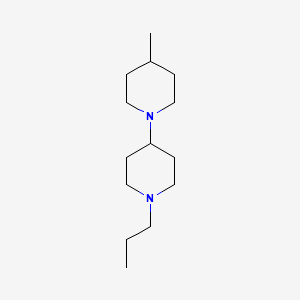

4-methyl-1'-propyl-1,4'-bipiperidine

Description

4-Methyl-1'-propyl-1,4'-bipiperidine is a bipiperidine derivative characterized by a methyl group at the 4-position of the first piperidine ring and a propyl group at the 1'-position of the second piperidine ring. Its molecular formula is C₁₃H₂₄N₂, with a CAS registry number 883546-29-0 .

Properties

IUPAC Name |

4-methyl-1-(1-propylpiperidin-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-3-8-15-9-6-14(7-10-15)16-11-4-13(2)5-12-16/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJOTZUNLLABEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities among bipiperidine derivatives:

Key Observations:

- Substituent Impact : The methyl and propyl groups in this compound may enhance lipophilicity compared to carboxamide-containing analogs like pipamperone or carpipramine. This could influence membrane permeability and bioavailability .

- Functional Group Relevance : Carboxamide groups (e.g., in pipamperone) are critical for receptor binding, while aromatic substituents (e.g., fluorophenyl in pipamperone, bromophenyl in SCH 351125) modulate target affinity .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics:

- Pipamperone : Detectable in plasma at 2–400 ng/mL via HPLC, with a detection limit of 2 ng/mL .

- SCH 351125 : Exhibits >90% oral bioavailability in primates and potent antiviral activity (IC₅₀ = 1–10 nM) against HIV-1 .

- This compound: No direct data, but its propyl group may confer longer half-life compared to methyl-only analogs due to reduced metabolic clearance .

Target Interactions:

- Pipamperone : Binds dopamine D₂ and serotonin 5-HT₂A receptors, typical of atypical antipsychotics .

- CCR5 Antagonists (e.g., SCH 351125) : The oxime and pyridine groups are essential for blocking HIV entry via CCR5 receptor antagonism .

Antipsychotics (Pipamperone, Carpipramine):

- Pipamperone’s 4-fluorobenzoylpropyl group is critical for dopamine receptor affinity .

- Carpipramine’s dibenzazepine moiety enables dual antipsychotic and antidepressant effects .

Anticancer Agents (Irinotecan Derivatives):

Anti-HIV Agents (SCH 351125):

- Substituents like 4-bromophenyl and ethoxyimino optimize CCR5 binding and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.